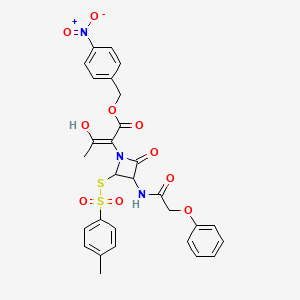
Gallium;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gallium palladium can be synthesized through the thermal treatment of stoichiometric mixtures of gallium and palladium elements. The preparation involves heating the mixture under inert or reactive gas atmospheres to achieve the desired intermetallic compound . The process ensures high thermal stability and maintains the long-range and short-range order in the crystal structures up to temperatures of about 600 K .
Industrial Production Methods
In industrial settings, gallium palladium is produced by dissolving palladium acetylacetonate in tetrahydrofuran (THF) with heating and stirring. Gallium trichloride is then dissolved in lithium triethyl borohydride and pumped into the THF solution to produce a black suspension. This suspension is stirred for a prolonged period to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Gallium palladium primarily undergoes hydrogenation reactions. It acts as a catalyst in the selective hydrogenation of acetylene to ethylene, a process commonly used to remove traces of acetylene in the production of polyethylene . The compound’s unique crystal structure allows for more selective catalysis compared to other substituted compounds .
Common Reagents and Conditions
The hydrogenation reactions involving gallium palladium typically require hydrogen gas as a reagent. The reactions are conducted under controlled temperatures and pressures to ensure optimal catalytic performance .
Major Products Formed
The major product formed from the hydrogenation reactions catalyzed by gallium palladium is ethylene. This process is crucial in the petrochemical industry for the production of polyethylene .
Aplicaciones Científicas De Investigación
Gallium palladium has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in hydrogenation processes.
Medicine: Gallium compounds are used in nuclear medicine and oncology for imaging and therapy.
Industry: Gallium palladium is utilized in the production of semiconductors and light-emitting diodes.
Mecanismo De Acción
Gallium palladium exerts its catalytic effects by providing isolated active sites for hydrogenation reactions. The palladium atoms in the compound are spaced out in a regular crystal structure, allowing for more selective catalysis . In biological systems, gallium compounds mimic iron and disrupt iron-dependent processes, effectively inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
Gallium arsenide: Used in electronics for microwave circuits and light-emitting diodes.
Gallium nitride: Used in high-speed switching circuits and light-emitting diodes.
Palladium-based catalysts: Commonly used in hydrogenation reactions but may lack the selectivity provided by gallium palladium.
Uniqueness
Gallium palladium’s unique crystal structure and selective catalytic properties set it apart from other similar compounds. Its ability to provide isolated active sites for hydrogenation reactions makes it a more efficient and selective catalyst compared to other palladium-based catalysts .
Propiedades
Fórmula molecular |
GaPd |
|---|---|
Peso molecular |
176.14 g/mol |
Nombre IUPAC |
gallium;palladium |
InChI |
InChI=1S/Ga.Pd |
Clave InChI |
OZTVKGRKOWIYRK-UHFFFAOYSA-N |
SMILES canónico |
[Ga].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
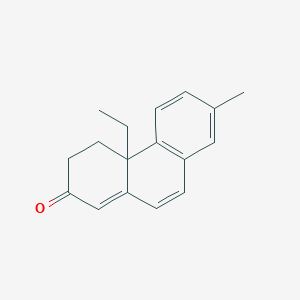

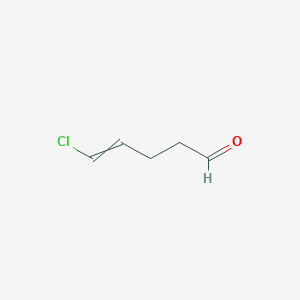
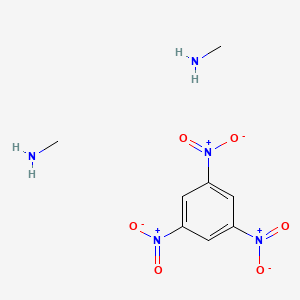
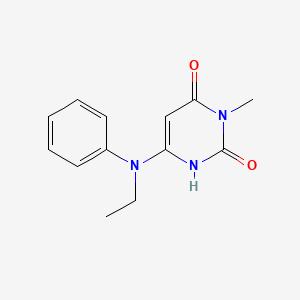
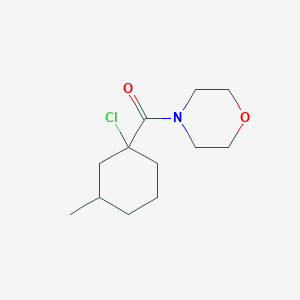
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
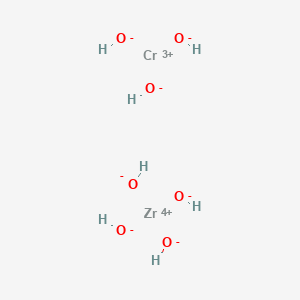
![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
